Cas no 852660-33-4 (1-(3-azidopropyl)-4-fluorobenzene)

1-(3-azidopropyl)-4-fluorobenzene 化学的及び物理的性質
名前と識別子
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- Benzene, 1-(3-azidopropyl)-4-fluoro-
- 1-(3-azidopropyl)-4-fluorobenzene
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1-(3-azidopropyl)-4-fluorobenzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1832789-1.0g |
1-(3-azidopropyl)-4-fluorobenzene |
852660-33-4 | 1g |
$813.0 | 2023-06-02 | ||
Enamine | EN300-1832789-2.5g |
1-(3-azidopropyl)-4-fluorobenzene |
852660-33-4 | 2.5g |
$894.0 | 2023-09-19 | ||
Enamine | EN300-1832789-5g |
1-(3-azidopropyl)-4-fluorobenzene |
852660-33-4 | 5g |
$1322.0 | 2023-09-19 | ||
Enamine | EN300-1832789-0.05g |
1-(3-azidopropyl)-4-fluorobenzene |
852660-33-4 | 0.05g |
$383.0 | 2023-09-19 | ||
Enamine | EN300-1832789-0.25g |
1-(3-azidopropyl)-4-fluorobenzene |
852660-33-4 | 0.25g |
$420.0 | 2023-09-19 | ||
Enamine | EN300-1832789-0.1g |
1-(3-azidopropyl)-4-fluorobenzene |
852660-33-4 | 0.1g |
$402.0 | 2023-09-19 | ||
Enamine | EN300-1832789-10g |
1-(3-azidopropyl)-4-fluorobenzene |
852660-33-4 | 10g |
$1962.0 | 2023-09-19 | ||
Enamine | EN300-1832789-5.0g |
1-(3-azidopropyl)-4-fluorobenzene |
852660-33-4 | 5g |
$2360.0 | 2023-06-02 | ||
Enamine | EN300-1832789-0.5g |
1-(3-azidopropyl)-4-fluorobenzene |
852660-33-4 | 0.5g |
$438.0 | 2023-09-19 | ||
Enamine | EN300-1832789-10.0g |
1-(3-azidopropyl)-4-fluorobenzene |
852660-33-4 | 10g |
$3500.0 | 2023-06-02 |
1-(3-azidopropyl)-4-fluorobenzene 関連文献
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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En-Cui Yang,Zhong-Yi Liu,Xiao-Yun Wu,Xiao-Jun Zhao Chem. Commun., 2011,47, 8629-8631
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Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
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Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
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Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
1-(3-azidopropyl)-4-fluorobenzeneに関する追加情報
1-(3-Azidopropyl)-4-Fluorobenzene (CAS No. 852660-33-4): A Comprehensive Overview
1-(3-Azidopropyl)-4-Fluorobenzene, identified by the CAS registry number 852660-33-4, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a fluorobenzene ring with an azidopropyl substituent. The presence of the azide group (-N3) introduces reactive properties, making it a valuable precursor in various chemical reactions and applications.
The molecular structure of 1-(3-Azidopropyl)-4-Fluorobenzene consists of a benzene ring with a fluorine atom at the para position and an azidopropyl group (-CH2-CH2-CH2-N3) attached at the meta position. This arrangement imparts specific electronic and steric properties to the molecule, influencing its reactivity and potential applications. The fluorine atom at the para position contributes to the compound's stability and electronic characteristics, while the azide group serves as a reactive moiety for further functionalization.
The synthesis of 1-(3-Azidopropyl)-4-Fluorobenzene typically involves nucleophilic substitution reactions. Starting from 4-fluorobenzyl chloride or other suitable precursors, the azide group is introduced through an SN2 reaction with sodium azide (NaN3). The reaction conditions, including temperature, solvent, and base concentration, are optimized to ensure high yield and purity. Recent advancements in catalytic methods have further enhanced the efficiency of this synthesis process, making it more environmentally friendly and cost-effective.
In terms of applications, 1-(3-Azidopropyl)-4-Fluorobenzene has found utility in several areas. One prominent application is in click chemistry, where the azide group undergoes cycloaddition reactions with alkyne or ene-yne partners to form stable triazole rings. This reaction is widely used in drug discovery, materials synthesis, and bioconjugation due to its high selectivity and mild reaction conditions. Recent studies have demonstrated the use of this compound as a building block for constructing complex molecular architectures with tailored functionalities.
Beyond click chemistry, 1-(3-Azidopropyl)-4-Fluorobenzene is also employed as an intermediate in organic synthesis. Its versatility allows for further functionalization through various transformations, such as reduction of the azide group to an amine or hydroxylamine derivatives. These derivatives find applications in pharmaceuticals, agrochemicals, and advanced materials. For instance, recent research has explored the use of this compound in synthesizing fluorescent probes for bioimaging applications.
The unique combination of electronic properties and reactivity makes 1-(3-Azidopropyl)-4-Fluorobenzene a valuable tool in both academic research and industrial applications. Its role as a versatile building block continues to drive innovation across multiple disciplines. As research progresses, new insights into its reactivity and potential uses are expected to emerge, further solidifying its importance in modern chemistry.
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